(3-Methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid
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Overview
Description
(3-Methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid is a quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the use of microwave-assisted green processes, which are efficient and environmentally friendly . The reaction conditions often involve the use of choline chloride:urea deep eutectic solvents (DES) and microwave irradiation to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar green chemistry approaches. The use of microwave-induced reactions and DES can be scaled up to produce significant quantities of the compound while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, MCPBA, monopermaleic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties.
Scientific Research Applications
(3-Methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other quinazolinone derivatives.
Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity and properties.
Mechanism of Action
The mechanism of action of (3-Methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to anticancer effects . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3-Methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid is unique due to its specific structural features, such as the presence of the sulfanyl-acetic acid moiety
Properties
Molecular Formula |
C11H10N2O3S |
---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H10N2O3S/c1-13-10(16)7-4-2-3-5-8(7)12-11(13)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
BMSNATKBEGYZIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)O |
Origin of Product |
United States |
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